Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-fluorobenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group, resulting in the formation of Methyl 2-(aminomethyl)-4-fluorobenzoate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Comparison with Similar Compounds
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(aminomethyl)-4-chlorobenzoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(aminomethyl)-4-bromobenzoate hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-(aminomethyl)-4-iodobenzoate hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs.
Biological Activity
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C9H10ClFNO2
- Molecular Weight : Approximately 219.64 g/mol
The compound features an aminomethyl group and a fluorine atom attached to a benzoate structure, which enhances its reactivity and biological activity through various interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds, while the fluorine atom enhances binding affinity and stability. These interactions can modulate enzymatic activities and receptor functions, leading to various pharmacological effects.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzyme classes, particularly histone deacetylases (HDACs), which are involved in the regulation of gene expression.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines, indicating potential antitumor effects.
Case Studies and Research Findings
-
Inhibition of Histone Deacetylases (HDACs) :
- A study reported that analogs of methyl 2-(aminomethyl)-4-fluorobenzoate exhibited potent inhibitory activity against human class I HDAC isoforms. This inhibition led to increased levels of acetylated histones in treated cells, suggesting a mechanism for modulating gene expression linked to cancer progression .
-
Antitumor Efficacy :
- In vivo experiments using xenograft models demonstrated that compounds similar to this compound could significantly reduce tumor growth while exhibiting minimal toxicity . The efficacy was attributed to the compound's ability to induce G1 cell cycle arrest and apoptosis in cancer cells.
- Pharmacokinetic Profile :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-(aminomethyl)-4-fluorobenzoate | C9H10ClFNO2 | Different substitution pattern; varied activity |
Methyl 4-(aminomethyl)-3-fluorobenzoate | C9H10ClFNO2 | Similar structure; distinct pharmacological properties |
Methyl 2-(aminomethyl)benzoate | C9H11NO2 | Lacks fluorine; different reactivity |
The presence of the fluorine atom in this compound enhances its electronic properties, contributing to its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11ClFNO2 |
---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8-3-2-7(10)4-6(8)5-11;/h2-4H,5,11H2,1H3;1H |
InChI Key |
WDEVMHHFMJDCEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CN.Cl |
Origin of Product |
United States |
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